N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine
Description
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine is a heterocyclic compound that features both oxazole and triazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of these rings in a single molecule often imparts unique chemical and biological properties, making it a compound of interest in scientific research.
Properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-8-7(4-14-12-8)3-11-13-5-9-10-6-13/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBMWWLTBAHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1CNN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine typically involves the formation of the oxazole and triazole rings followed by their coupling. One common method involves the cyclodehydration of β-hydroxy amides to form oxazolines, which are then oxidized to oxazoles . The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the oxazole and triazole rings under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and oxidation steps, as well as the use of automated systems for the coupling reactions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles under conditions such as treatment with manganese dioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: Both the oxazole and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways. The oxazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-1,2,4-triazol-4-amine is unique due to the presence of both oxazole and triazole rings in a single molecule. This combination imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings. The dual presence of these rings allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
